(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one
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Overview
Description
Psi-Taraxasterone: is a pentacyclic triterpenoid compound found in various plant species, particularly in the dandelion genus Taraxacum It is structurally related to taraxasterol and is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one involves multiple steps starting from squalene, a precursor in the mevalonate pathway. The process includes cyclization with molecular oxygen, FAD, and NADPH via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene. This intermediate undergoes a series of cyclizations and alkyl shifts to form the pentacyclic structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, particularly dandelions. The extraction process includes chromatographic methods such as silica gel, Sephadex LH-20, and preparative HPLC to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Psi-Taraxasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the biological activity of (4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one.
Scientific Research Applications
Psi-Taraxasterone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Psi-Taraxasterone is similar to other pentacyclic triterpenoids such as:
- Taraxasterol
- Beta-amyrin
- Lupeol
- Lupenone
Uniqueness: Psi-Taraxasterone is unique due to its specific structural features and biological activities. Unlike some of its counterparts, it has shown a broader spectrum of antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
CAS No. |
16054-73-2 |
---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.713 |
IUPAC Name |
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-23,25H,9-10,12-18H2,1-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1 |
InChI Key |
CJRZLPSJKBMUPM-NGVMWHTRSA-N |
SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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